2-Chloro-5-(trifluoromethyl)cinnamic acid
Description
2-Chloro-5-(trifluoromethyl)cinnamic acid is a halogenated cinnamic acid derivative characterized by a chlorine atom at the 2-position and a trifluoromethyl (CF₃) group at the 5-position of the aromatic ring. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSLZIOZUPZJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404528 | |
| Record name | 2-Chloro-5-(trifluoromethyl)cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682805-12-5 | |
| Record name | 2-Chloro-5-(trifluoromethyl)cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)cinnamic acid typically involves the reaction of 2-Chloro-5-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of a continuous flow reactor, which allows for better control over reaction parameters and higher yields. The starting materials and reagents are continuously fed into the reactor, and the product is continuously removed, reducing the need for batch processing and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom and trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)cinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The biological and physicochemical properties of cinnamic acid derivatives are highly dependent on substituent positions and electronegativity. Key analogues include:
*Calculated based on molecular formula C₁₀H₆ClF₃O₂.
Key Findings:
- Acidity: The 2-Cl and 5-CF₃ groups synergistically increase acidity compared to mono-substituted derivatives, enhancing interaction with biological targets like H⁺/K⁺-ATPase .
- Biological Activity : 3-(Trifluoromethyl)cinnamic acid exhibits superior gastric emptying (73.8% vs. 61.1% for the 2-CF₃ analogue), suggesting meta-substitution optimizes motility effects .
- Solubility : Para-substituted CF₃ derivatives (e.g., 4-CF₃) show reduced solubility in aqueous media due to symmetrical electron withdrawal, limiting bioavailability .
Functional Group Replacements
Replacing chlorine with fluorine (e.g., 2-Fluoro-5-(trifluoromethyl)cinnamic acid) reduces molecular weight (234.15 vs. However, chlorine’s stronger electron-withdrawing effect may enhance binding affinity in enzyme inhibition .
Proton Pump Inhibition
Cinnamic acid derivatives inhibit H⁺/K⁺-ATPase, a key enzyme in gastric acid secretion. This compound demonstrates intermediate activity (34% inhibition at 200 mg/kg), outperformed by 4-(dimethylamino)cinnamic acid (62.2 µL consumed, 34% inhibition) .
Antioxidant and Antiulcer Effects
- DPPH Radical Scavenging: CF₃ and Cl substituents enhance radical scavenging by stabilizing phenolic radicals, though the target compound’s activity is less studied compared to dihydroxy analogues .
- Gastric Lesion Protection : Derivatives like 3,4-(methylenedioxy)cinnamic acid show dual action (acid suppression + antioxidant activity), whereas 2-Cl-5-CF₃ derivatives primarily target acid secretion .
Market Viability
Global production of this compound is projected to grow at 6.2% CAGR (2020–2025), driven by demand for protease inhibitors and anti-inflammatory agents .
Biological Activity
2-Chloro-5-(trifluoromethyl)cinnamic acid (CAS No. 682805-12-5) is an organic compound characterized by its unique chemical structure, which includes a chlorine atom and a trifluoromethyl group attached to the cinnamic acid backbone. Its molecular formula is C10H6ClF3O2, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound. It has been tested against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, with promising results:
- Minimum Inhibitory Concentrations (MICs) : The compound demonstrated MICs ranging from 0.15 to 5.57 µM against S. aureus and 2.34 to 44.5 µM against E. faecalis .
- Bactericidal Activity : The compound not only inhibited bacterial growth but also exhibited bactericidal properties, indicating its potential as an effective antimicrobial agent .
Anticancer Potential
The biological activity of cinnamic acid derivatives, including this compound, has been extensively studied in cancer research:
- Cytotoxicity : In vitro studies have shown that various derivatives can significantly inhibit the growth of cancer cell lines. For instance, compounds derived from cinnamic acid have displayed IC50 values as low as 0.74 µM against liver cancer cells (HepG2) .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, attributed to their ability to interfere with cellular signaling pathways .
The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific enzymes critical for microbial and cancer cell metabolism:
- Inhibition of Acetyl-CoA Carboxylase (ACC) : This compound acts as an inhibitor of ACC, which is essential for fatty acid biosynthesis. By blocking this enzyme, the compound disrupts lipid synthesis in microbial cells, potentially reducing virulence and growth .
Research Findings
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A recent study evaluated the effectiveness of various cinnamic acid derivatives, including this compound, against resistant strains of bacteria such as MRSA and VRE (vancomycin-resistant E. faecalis). The results indicated that the compound could serve as a potential lead in developing new antibiotics .
- Cytotoxicity in Cancer Models : Another study assessed the cytotoxic effects of several cinnamic acid derivatives on human cancer cell lines. The findings suggested that modifications to the cinnamic acid structure significantly influenced their anticancer activity, with some derivatives showing potent effects at low concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
